molecular formula C20H31N3O2S B2559191 N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953140-91-5

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2559191
CAS No.: 953140-91-5
M. Wt: 377.55
InChI Key: AIAUFLPSFCBWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H31N3O2S and its molecular weight is 377.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in Antitumor Agents

  • Role in Polyamine Catabolism: A related compound, N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, has been investigated for its role in inducing programmed cell death (PCD) in cancer cells, specifically through the catalysis of polyamines. This research suggests potential antitumor properties, highlighting the importance of similar compounds in cancer treatment research (Ha et al., 1997).

Relevance in Neuropharmacology

  • Opioid Receptor-like 1 Antagonists: A study on a series of compounds based on a potent and selective opioid receptor-like 1 (ORL1) antagonist, which includes structures similar to N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, showed promising results in reducing adverse cardiovascular effects. These findings are significant for developing new treatments for conditions related to opioid receptor activity (Yoshizumi et al., 2008).

Application in Chemical Synthesis

  • Copper-Catalyzed Coupling Reactions: The compound has been found effective in copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides, indicating its utility in the field of organic synthesis. This showcases the compound's role in facilitating complex chemical reactions, which is crucial for the development of various pharmaceuticals and other chemical products (De, Yin, & Ma, 2017).

Potential in Drug Abuse Research

  • Study on Psychoactive Arylcyclohexylamines: Research involving the analysis of psychoactive arylcyclohexylamines, which are structurally related to this compound, contributes to understanding the effects of these compounds. This is especially relevant in the context of drug abuse and the development of treatments for addiction (De Paoli et al., 2013).

Properties

IUPAC Name

N'-cycloheptyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c24-19(20(25)22-17-6-3-1-2-4-7-17)21-14-16-9-11-23(12-10-16)15-18-8-5-13-26-18/h5,8,13,16-17H,1-4,6-7,9-12,14-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAUFLPSFCBWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.